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Cat. No.: B15574895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of MAX-40279, a

novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor

(FGFR), with other selected kinase inhibitors. The information is intended to offer an objective

overview supported by available preclinical data to aid in research and drug development

decisions.

Introduction to MAX-40279
MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR.[1]

Dysregulation of these kinase signaling pathways is implicated in various malignancies, most

notably acute myeloid leukemia (AML).[1] MAX-40279 has demonstrated potent inhibition of

both wild-type and mutant forms of FLT3, including the D835Y mutation, which can confer

resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] Furthermore, its activity

against FGFR is thought to be crucial in overcoming resistance mechanisms mediated by the

bone marrow microenvironment.[2] Preclinical studies have shown that MAX-40279 achieves

high concentrations in the bone marrow and can significantly inhibit tumor growth in xenograft

models of AML.[1][2]

Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. An ideal inhibitor potently inhibits its intended target(s) while sparing
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other kinases to minimize toxicity. The following table summarizes the available biochemical

potency data (IC50 or Kd values) for MAX-40279 and a panel of comparator FLT3 and FGFR

inhibitors. It is important to note that these values are derived from various assays and

experimental conditions, which can influence the results. Therefore, direct comparison should

be made with caution.
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Kinase
Target

MAX-
40279

Quizarti
nib

Sorafeni
b

Ponatini
b

Infigrati
nib

Erdafiti
nib

Pemigat
inib

FLT3
Potent

Inhibitor

1.1 nM

(Kd)

58 nM

(IC50)

0.3-20

nM

(IC50)

- - -

FLT3-ITD
Similar to

WT

0.4-1.1

nM

(IC50)

-

0.5-17

nM

(IC50)

- - -

FLT3-

D835Y
Effective - - - - - -

FGFR1 Profiled - -

0.3-20

nM

(IC50)

0.9 nM

(IC50)

1.2 nM

(IC50)

0.4 nM

(IC50)

FGFR2 Profiled - - -
1.4 nM

(IC50)

2.5 nM

(IC50)

0.5 nM

(IC50)

FGFR3 Profiled - - -
1.0 nM

(IC50)

3.0 nM

(IC50)

1.2 nM

(IC50)

FGFR4 - - - - -
5.7 nM

(IC50)

30 nM

(IC50)

KIT -
<10 nM

(Kd)

58 nM

(IC50)

0.3-20

nM

(IC50)

750 nM

(IC50)
- -

PDGFRβ - -
57 nM

(IC50)
- - - -

VEGFR2 - -
90 nM

(IC50)
- -

36.8 nM

(IC50)
-

BCR-

ABL
- - -

0.37-2

nM

(IC50)

2300 nM

(IC50)
- -
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Data compiled from multiple sources. Assay conditions and types (e.g., cell-free, cell-based)

may vary.

Signaling Pathways
MAX-40279 exerts its therapeutic effect by inhibiting the downstream signaling cascades of

FLT3 and FGFR. The following diagrams illustrate these pathways and the point of inhibition by

MAX-40279.
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Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
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Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.
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To ensure the reproducibility and clear understanding of the data presented, detailed

methodologies for key kinase profiling assays are provided below.

Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a purified kinase.

Materials:

Purified recombinant kinase (e.g., FLT3, FGFR)

Kinase-specific peptide substrate

MAX-40279 and comparator compounds

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Microplates (e.g., 384-well)

Plate reader capable of luminescence or fluorescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds (e.g., MAX-40279) in

DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final

concentrations.

Reaction Setup: In a microplate, add the diluted compounds, the purified kinase, and the

specific peptide substrate.

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of

ATP.
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Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60

minutes).

Termination and Detection: Stop the reaction and measure the kinase activity using a

suitable detection method.

For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and

deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and

measure the luminescence, which is proportional to the kinase activity.

For LanthaScreen™ Assay: Add a solution containing a terbium-labeled antibody that

binds to the phosphorylated substrate and EDTA to stop the reaction. Measure the time-

resolved fluorescence resonance energy transfer (TR-FRET) signal.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Profiling (General Workflow)
The KinomeScan™ platform provides a comprehensive assessment of a compound's

selectivity across a large panel of kinases.
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Caption: General workflow for the KinomeScan™ profiling assay.

Principle:

The assay is based on a competitive binding principle where the test compound competes with

an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of

kinase that binds to the solid support is quantified by qPCR of a DNA tag attached to the

kinase. A lower amount of bound kinase in the presence of the test compound indicates

stronger inhibition.

Conclusion
MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a preclinical profile that suggests

potential efficacy in overcoming resistance in AML. While a comprehensive, head-to-head

kinome-wide selectivity profile is not yet publicly available, the existing data indicates high

potency against its intended targets. Further investigation into its broader kinase selectivity will

be crucial in fully characterizing its therapeutic potential and safety profile. The experimental

protocols and pathway diagrams provided in this guide offer a framework for researchers to

design and interpret studies aimed at further elucidating the activity of MAX-40279 and other

kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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